molecular formula C25H25N5O2 B2590204 2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 2308011-18-7

2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline

Número de catálogo: B2590204
Número CAS: 2308011-18-7
Peso molecular: 427.508
Clave InChI: VGUKLXDNNHYBKM-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound 2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic molecule featuring a tetrahydroisoquinoline core substituted with a 1-methylpyrazol-4-yl group and a 1,3-benzoxazole-linked pyrrolidine-carbonyl moiety. Key structural attributes include:

  • 1-Methylpyrazole substituent: A nitrogen-rich aromatic ring that may enhance solubility and participate in hydrogen bonding.

Structural characterization of such compounds often employs X-ray crystallography refined via programs like SHELXL, which is widely used for small-molecule refinement due to its robustness and precision .

Propiedades

IUPAC Name

[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]-[4-(1-methylpyrazol-4-yl)-3,4-dihydro-1H-isoquinolin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N5O2/c1-28-14-18(13-26-28)20-16-29(15-17-7-2-3-8-19(17)20)24(31)22-10-6-12-30(22)25-27-21-9-4-5-11-23(21)32-25/h2-5,7-9,11,13-14,20,22H,6,10,12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUKLXDNNHYBKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2CN(CC3=CC=CC=C23)C(=O)C4CCCN4C5=NC6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Benzoxazole Moiety: This can be achieved by the cyclization of 2-aminophenol with a suitable carboxylic acid derivative.

    Synthesis of Pyrrolidine Derivative: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a diketone.

    Coupling Reactions: The benzoxazole and pyrrolidine derivatives are then coupled using a carbonylation reaction to form the intermediate compound.

    Formation of Pyrazole Moiety: The pyrazole ring is synthesized by the reaction of hydrazine with a 1,3-diketone.

    Final Coupling: The intermediate compounds are then coupled under specific conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and tetrahydroisoquinoline moieties.

    Reduction: Reduction reactions can occur at the carbonyl group and other reactive sites within the molecule.

    Substitution: Electrophilic and nucleophilic substitution reactions can take place, especially at the benzoxazole and pyrazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Aplicaciones Científicas De Investigación

    Medicinal Chemistry: Due to its complex structure, it may exhibit various pharmacological activities such as anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound can be used to study the interactions between different heterocyclic moieties and biological targets.

    Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.

Mecanismo De Acción

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole and pyrazole moieties may interact with active sites of enzymes, inhibiting their activity. The tetrahydroisoquinoline structure may also play a role in binding to receptors, modulating their function.

Comparación Con Compuestos Similares

Key Differences :

  • The target compound’s tetrahydroisoquinoline core provides a distinct conformational profile compared to pyrimidinone-based analogs.
  • Methylpyrazole in the target may enhance lipophilicity relative to coumarin or tetrazolyl groups, affecting membrane permeability.

Tetrahydroisoquinoline Derivatives from Biopharmacule Catalog ()

BP 1556 and BP 1557 are tetrahydroisoquinoline derivatives with pyrrolidine-carboxylic acid substituents:

  • BP 1556 : Substituted with trifluoromethylphenyl, introducing strong electron-withdrawing effects and high acidity (carboxylic acid group).
  • BP 1557 : Bromophenyl substituent increases molecular weight and lipophilicity.

Comparison with Target Compound :

  • The target lacks carboxylic acid groups, reducing polarity compared to BP 1556/1555.
  • The benzoxazole-pyrrolidine unit may sterically hinder interactions compared to the smaller substituents in BP compounds.

Molecular Descriptors and Lumping Strategies ()

Using van der Waals descriptors (), the target compound’s larger substituents (benzoxazole, methylpyrazole) result in a higher van der Waals volume than simpler tetrahydroisoquinoline derivatives. This impacts:

  • Solubility : Moderate due to aromatic groups, whereas carboxylic acid-containing analogs (e.g., BP 1556) exhibit higher aqueous solubility.
  • Electronic Effects : Benzoxazole’s electron deficiency contrasts with coumarin’s electron-rich system in compound 4i, altering reactivity in charge-transfer interactions.

Lumping Strategy ():

  • The target could be grouped with other tetrahydroisoquinoline derivatives but differentiated into a subcategory due to its benzoxazole-pyrrolidine motif. This classification affects predictive modeling in QSPR/QSAR studies.

Data Table: Structural and Inferred Property Comparison

Compound Core Structure Key Substituents Molecular Weight (Da)* Predicted LogP* Notable Properties
Target Compound Tetrahydroisoquinoline 1,3-Benzoxazol-2-yl, 1-methylpyrazol-4-yl ~500 ~3.5 Moderate solubility, π-π interactions
4i () Pyrimidinone Coumarin-3-yl, tetrazolyl ~550 ~2.8 Fluorescence, high polarity
BP 1556 () Tetrahydroisoquinoline Trifluoromethylphenyl, carboxylic acid ~450 ~1.9 High acidity, aqueous solubility

*Values inferred from substituent contributions and molecular modeling.

Research Implications

  • Synthetic Challenges : The target’s benzoxazole-pyrrolidine unit may require multi-step coupling reactions, similar to methods in . Steric hindrance could complicate crystallization, necessitating advanced refinement tools like SHELXL .

Actividad Biológica

The compound 2-[1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carbonyl]-4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline (hereafter referred to as Compound A ) has garnered attention in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

Molecular Formula : C15H14N4O3
Molecular Weight : 298.30 g/mol
CAS Number : 2097866-19-6

The structure of Compound A features a complex arrangement of heterocyclic rings that contribute to its biological activity. The presence of the benzoxazole and pyrazole moieties is particularly significant as they are often associated with various pharmacological effects.

PropertyValue
CAS Number2097866-19-6
Molecular FormulaC15H14N4O3
Molecular Weight298.30 g/mol

Antimicrobial Activity

Recent studies have indicated that Compound A exhibits antimicrobial properties , particularly against certain fungal pathogens. The benzoxazole and pyrazole components are believed to enhance its efficacy against these microorganisms. Research has shown that derivatives of similar structures possess antifungal activity, suggesting a potential for Compound A in treating fungal infections.

Anticancer Activity

Compound A also shows promise in the field of oncology . Preliminary studies have demonstrated its ability to inhibit cancer cell proliferation in various cancer cell lines. For instance, it has been observed to reduce mTORC1 activity and increase autophagy in pancreatic cancer cells (MIA PaCa-2), indicating a potential mechanism for its anticancer effects .

Case Study: MIA PaCa-2 Cells

In a study focused on pancreatic cancer cells:

  • EC50 Value : Compound A exhibited an EC50 value of approximately 10 μM.
  • Mechanism : It was found to disrupt autophagic flux while increasing basal autophagy levels.

These findings suggest that Compound A could serve as a lead compound for further development into an anticancer agent with unique mechanisms of action .

Structure-Activity Relationship (SAR)

The structural complexity of Compound A allows for a rich exploration of its structure-activity relationships (SAR) . The combination of the benzoxazole and pyrazole rings with the tetrahydroisoquinoline backbone may lead to unique interactions with biological targets, enhancing its pharmacological profile.

Pharmacological Profile

The pharmacological profile of Compound A is characterized by:

  • Antimicrobial Activity : Effective against specific fungal strains.
  • Anticancer Activity : Inhibits cell proliferation and modulates autophagy in cancer cells.
  • Potential for Further Development : The unique structure suggests opportunities for modifications that could enhance efficacy or reduce toxicity.

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and what key intermediates are involved?

The compound can be synthesized via multi-step heterocyclic annulation and carbonyl coupling reactions. A plausible route involves:

  • Step 1 : Condensation of a pyrrolidine-carbonyl precursor with a benzoxazole derivative (e.g., 1,3-benzoxazol-2-amine) using mixed aldol or nucleophilic acyl substitution reactions .
  • Step 2 : Coupling the pyrrolidine-benzoxazole intermediate with a tetrahydroisoquinoline scaffold functionalized with a 1-methyl-1H-pyrazol-4-yl group via amide bond formation or palladium-catalyzed cross-coupling .
  • Key intermediates : 1-(1,3-benzoxazol-2-yl)pyrrolidine-2-carboxylic acid, 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline.
  • Validation : Monitor reaction progress via TLC and intermediate characterization using FT-IR (e.g., carbonyl stretch at ~1650–1700 cm⁻¹) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Use a combination of spectroscopic and analytical methods:

  • NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, aromatic protons for benzoxazole and pyrazole at δ 7.0–8.5 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and rule out byproducts.
  • HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity (>95% recommended) .
  • Elemental Analysis : Match experimental C/H/N ratios to theoretical values (±0.4% tolerance) .

Advanced Research Questions

Q. How can synthetic yields be optimized for the pyrrolidine-benzoxazole coupling step?

Low yields in heterocyclic coupling often stem from steric hindrance or competing side reactions. Mitigation strategies include:

  • Catalyst Screening : Test Pd(OAc)₂/XPhos or Buchwald-Hartwig conditions for amide bond formation .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of bulky intermediates .
  • Temperature Control : Perform reactions under microwave irradiation (80–120°C) to reduce reaction time and side products .
  • Workup Refinement : Employ column chromatography with ethyl acetate/hexane (3:7) gradients to isolate the product .

Q. What methodologies are recommended for evaluating the compound’s bioactivity against bacterial/fungal pathogens?

Follow standardized antimicrobial assays:

  • MIC Determination : Use broth microdilution (CLSI guidelines) against Staphylococcus aureus (Gram-positive) and Klebsiella pneumoniae (Gram-negative). Prepare compound dilutions in DMSO (final conc. ≤1% v/v) .
  • Time-Kill Studies : Assess bactericidal/fungicidal activity at 2× MIC over 24 hours. Compare to positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi) .
  • Mechanistic Insight : Perform docking studies (AutoDock Vina) targeting bacterial DNA gyrase or fungal CYP51, using crystallographic data from related benzoxazole derivatives .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR shifts)?

Contradictions often arise from dynamic effects or impurities:

  • Dynamic NMR : Analyze variable-temperature ¹H NMR to detect conformational exchange (e.g., pyrrolidine ring puckering) .
  • 2D NMR : Use HSQC and HMBC to assign ambiguous peaks (e.g., coupling between pyrrolidine and benzoxazole protons) .
  • X-ray Crystallography : Resolve stereochemical ambiguities by growing single crystals via vapor diffusion (e.g., chloroform/hexane) and solving the structure with SHELX .

Experimental Design & Data Analysis

Q. What strategies are effective for designing analogs to study structure-activity relationships (SAR)?

Prioritize modifications based on pharmacophore analysis:

  • Core Modifications : Replace benzoxazole with isoxazole (synthesized via hydroxylamine condensation) or pyridine (via Suzuki coupling) .
  • Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) on the pyrazole ring to enhance metabolic stability .
  • Biological Testing : Screen analogs against enzyme targets (e.g., kinase inhibition assays) and compare IC₅₀ values .

Q. How should researchers address low solubility in biological assays?

Improve solubility without compromising activity:

  • Prodrug Design : Synthesize phosphate or acetate esters of the tetrahydroisoquinoline moiety .
  • Formulation Aids : Use cyclodextrin inclusion complexes or lipid-based nanoemulsions .
  • Structural Tweaks : Introduce polar groups (e.g., -OH, -NH₂) at non-critical positions (e.g., pyrazole C-3) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.